molecular formula C12H14N2O2 B1268710 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione CAS No. 305360-15-0

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B1268710
CAS No.: 305360-15-0
M. Wt: 218.25 g/mol
InChI Key: NMJKQKWZDKOARK-UHFFFAOYSA-N
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Description

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of an amino group and a 2-methylpropyl substituent on the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalic anhydride derivative, with an amine.

    Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Introduction of 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can yield various substituted isoindole derivatives.

Scientific Research Applications

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methyl-2H-tetrazole: This compound has a similar amino group but differs in the core structure.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a similar isoindole core but different substituents.

Uniqueness

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-amino-2-(2-methylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJKQKWZDKOARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359152
Record name 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305360-15-0
Record name 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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